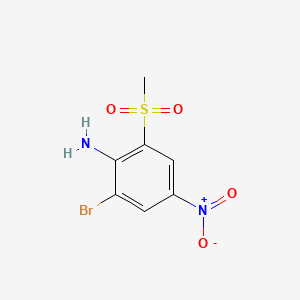
Tris(3,5,5-trimethylhexyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,5,5-trimethylhexyl) phosphate: is an organophosphate compound with the molecular formula C27H57O4P and a molecular weight of 476.71 g/mol . It is also known by its systematic name, Phosphoric acid tris(3,5,5-trimethylhexyl) ester . This compound is characterized by its three 3,5,5-trimethylhexyl groups attached to a central phosphate group, making it a versatile chemical used in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5,5-trimethylhexyl) phosphate typically involves the esterification of phosphoric acid with 3,5,5-trimethylhexanol . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
H3PO4+3C9H20O→C27H57O4P+3H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of phosphoric acid and 3,5,5-trimethylhexanol into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Tris(3,5,5-trimethylhexyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, it can hydrolyze to produce phosphoric acid and 3,5,5-trimethylhexanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Hydrolysis: Phosphoric acid and 3,5,5-trimethylhexanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various organophosphate compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tris(3,5,5-trimethylhexyl) phosphate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making it valuable in the manufacturing of plastic products .
Biology and Medicine: In biological research, it is used as a reagent in the synthesis of various biomolecules. Its ability to modify the properties of biological membranes makes it useful in studying membrane dynamics and interactions .
Industry: In industrial applications, it serves as a flame retardant in the production of fire-resistant materials. Its incorporation into materials helps to reduce their flammability and improve safety standards .
Mechanism of Action
The mechanism of action of Tris(3,5,5-trimethylhexyl) phosphate primarily involves its interaction with biological membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, its phosphate group can participate in phosphorylation reactions, influencing enzyme activity and metabolic pathways .
Comparison with Similar Compounds
- Tris(2-ethylhexyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Tris(2-chloroethyl) phosphate
Comparison: Tris(3,5,5-trimethylhexyl) phosphate is unique due to its bulky 3,5,5-trimethylhexyl groups, which provide distinct steric and electronic properties compared to other similar compounds.
Properties
CAS No. |
72386-53-9 |
|---|---|
Molecular Formula |
C27H57O4P |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
tris(3,5,5-trimethylhexyl) phosphate |
InChI |
InChI=1S/C27H57O4P/c1-22(19-25(4,5)6)13-16-29-32(28,30-17-14-23(2)20-26(7,8)9)31-18-15-24(3)21-27(10,11)12/h22-24H,13-21H2,1-12H3 |
InChI Key |
XJLVCRZMJZCMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOP(=O)(OCCC(C)CC(C)(C)C)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
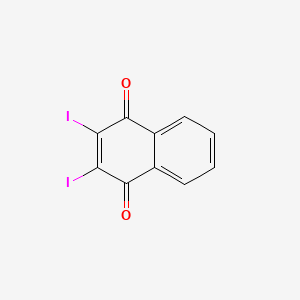
![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
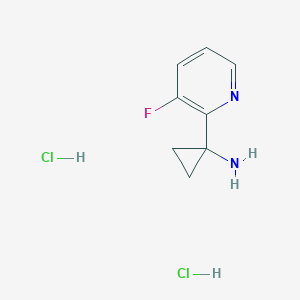
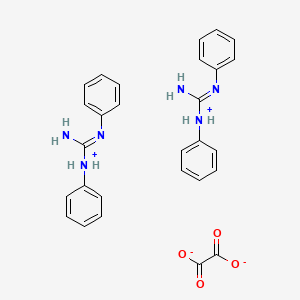
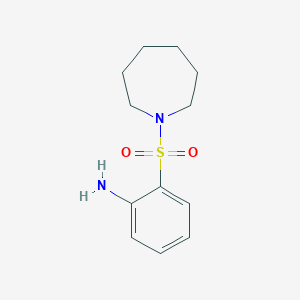

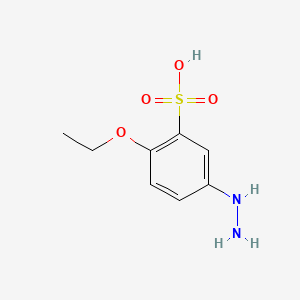
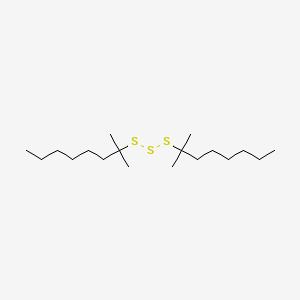
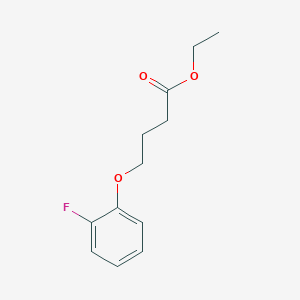
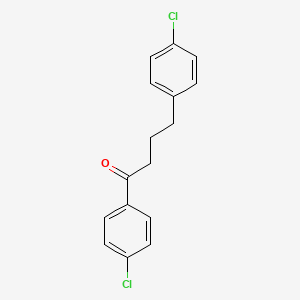
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)

